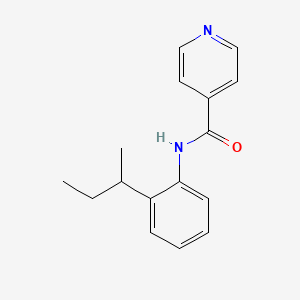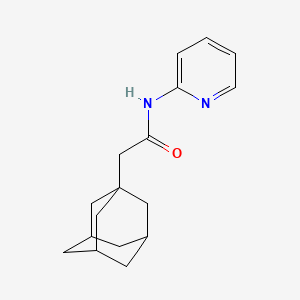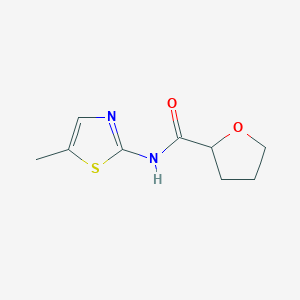![molecular formula C23H22N2O3S2 B4184033 N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4184033.png)
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-2-(phenylthio)acetamide
Übersicht
Beschreibung
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenyl-2-(phenylthio)acetamide, commonly known as MTT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTT is a thiazolidinedione derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of MTT involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a transcription factor that plays a key role in the regulation of glucose and lipid metabolism. MTT binds to PPAR-γ and induces the expression of genes involved in glucose uptake and insulin sensitivity. MTT also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MTT has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of iNOS and COX-2. MTT also exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. In addition, MTT has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MTT in lab experiments is its ability to modulate multiple biological pathways, making it a useful tool for studying the mechanisms underlying various diseases. MTT is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using MTT is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MTT. One area of interest is the development of MTT derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of MTT in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of MTT.
Wissenschaftliche Forschungsanwendungen
MTT has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). MTT also exhibits anti-cancer activity by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. In addition, MTT has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c26-21(20(17-7-3-1-4-8-17)30-18-9-5-2-6-10-18)24-22-19(11-16-29-22)23(27)25-12-14-28-15-13-25/h1-11,16,20H,12-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXPQYVXJFDMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 5-acetyl-4-methyl-2-[(4-phenylbutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183955.png)

![1-(4-nitrophenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4183969.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-furamide](/img/structure/B4183977.png)


![2-[(2-phenylbutanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4183999.png)
![4-cyano-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-3-methyl-2-thiophenecarboxamide](/img/structure/B4184000.png)
![5-(5-chloro-2-thienyl)-N-(4-methyl-1-piperazinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4184010.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4184013.png)


![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184034.png)